4,5-Dimethyloctane-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyloctane-3,6-dione is an organic compound with the molecular formula C10H18O2. It is a diketone, meaning it contains two ketone functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 4,5-Dimethyloctane-3,6-dione involves the aldol condensation of 3-pentanone. The process includes the following steps:
Aldol Condensation: 3-pentanone undergoes a base-catalyzed internal aldol condensation to form an intermediate compound.
Oxidation: The intermediate is then oxidized using lead dioxide to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyloctane-3,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted diketones or alcohols, depending on the nucleophile used.
Scientific Research Applications
4,5-Dimethyloctane-3,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethyloctane-3,6-dione involves its interaction with various molecular targets, primarily through its ketone functional groups. These interactions can lead to the formation of hydrogen bonds, coordination complexes, or covalent bonds with other molecules. The pathways involved depend on the specific reactions and conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyloctane-3,5-dione: Another diketone with a similar structure but different positioning of the methyl groups and ketone functionalities.
3,5-Octanedione: A simpler diketone with fewer methyl groups and a shorter carbon chain.
Uniqueness
4,5-Dimethyloctane-3,6-dione is unique due to its specific arrangement of methyl groups and ketone functionalities, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in various research and industrial applications.
Properties
CAS No. |
54380-66-4 |
---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
4,5-dimethyloctane-3,6-dione |
InChI |
InChI=1S/C10H18O2/c1-5-9(11)7(3)8(4)10(12)6-2/h7-8H,5-6H2,1-4H3 |
InChI Key |
XWDXWXBWJPQSGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C)C(C)C(=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.